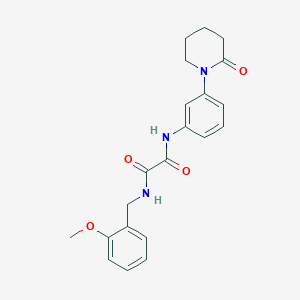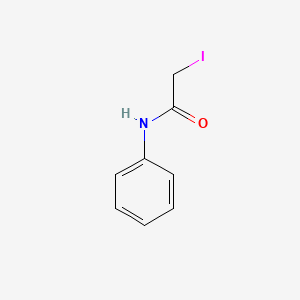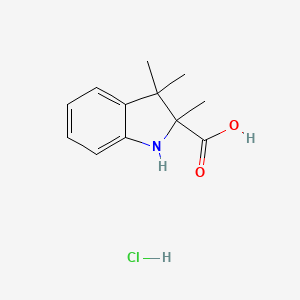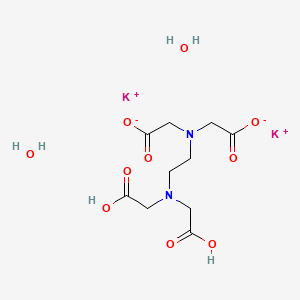
N-(3,4-Dichlorophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-Dichlorophenyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H14Cl2N2O . It has a molecular weight of 273.158 . This compound is part of a larger family of piperidine derivatives, which are known for their wide range of physiological activities .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves reactions such as amino-dechlorination and amino-dealkoxylation . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H14Cl2N2O . The InChI code for this compound is 1S/C12H14Cl2N2O.ClH/c13-8-4-5-10 (9 (14)7-8)16-12 (17)11-3-1-2-6-15-11;/h4-5,7,11,15H,1-3,6H2, (H,16,17);1H .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 273.158 . It has a density of 1.3±0.1 g/cm3 . The boiling point of this compound is 457.9±45.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Environmental Applications and Toxicology
- Herbicide Toxicology and Environmental Impact : Studies have investigated the toxicity and environmental impact of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a partial structural similarity with the compound , particularly in the context of chlorophenyl derivatives. Research highlights the importance of understanding the toxicological profiles and environmental fate of such compounds to mitigate their impact on ecosystems and human health (Zuanazzi, Ghisi, & Oliveira, 2020).
Pharmacological Applications
- Pharmacodynamic and Pharmacokinetic Properties : Research on compounds like cisapride, a substituted piperidinyl benzamide, explores their use as prokinetic agents in gastrointestinal motility disorders. This indicates the potential of N-(3,4-Dichlorophenyl)piperidine-4-carboxamide derivatives in medical applications targeting the gastrointestinal system (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Biochemical Applications
Nanofiltration and Water Treatment : The development of nanofiltration membranes, particularly those based on polyamide films, including piperazine-based NF membranes, highlights the importance of chemical derivatives in improving water treatment technologies. These advancements demonstrate the role of such compounds in enhancing membrane performance for environmental applications (Shao et al., 2022).
Synthesis of N-Heterocycles : The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines underscores the utility of piperidine derivatives in the creation of pharmacologically active compounds. This area of research is crucial for developing new drugs and understanding their mechanisms of action (Philip, Radhika, Saranya, & Anilkumar, 2020).
Wirkmechanismus
While the exact mechanism of action of “N-(3,4-Dichlorophenyl)piperidine-4-carboxamide” is not fully understood, it is known that piperidine derivatives are potent dopamine reuptake inhibitors . This suggests that they may exert their effects by modulating the levels of dopamine, a neurotransmitter, in the brain .
Zukünftige Richtungen
Piperidine derivatives, including “N-(3,4-Dichlorophenyl)piperidine-4-carboxamide”, have shown promising results in various therapeutic applications . Future research could focus on further exploring the therapeutic potential of these compounds, particularly in the treatment of conditions such as depression and cancer . Additionally, more research is needed to fully understand the mechanism of action of these compounds .
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLZFLYOQQRZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2646533.png)
![(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2646534.png)
![13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2646535.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2646542.png)
